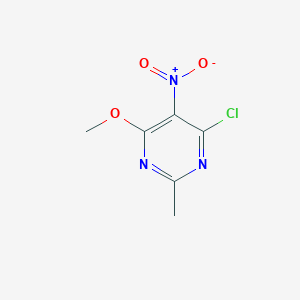

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic investigation of this compound reveals fundamental insights into its solid-state molecular architecture and intermolecular interactions. While direct crystal structure data for this specific compound remains limited in the available literature, comparative analysis with structurally related nitropyrimidine derivatives provides valuable geometric parameters and packing arrangements. The related compound 2,6-dichloro-5-nitropyrimidin-4-amine has been subjected to comprehensive crystallographic analysis, revealing critical structural features that can be extrapolated to understand the molecular geometry of the target compound.

The pyrimidine ring system in nitropyrimidine derivatives typically exhibits planar geometry with characteristic bond lengths and angles that reflect the electronic influence of substituents. The presence of the nitro group at the 5-position creates significant electronic perturbation throughout the ring system, influencing bond lengths and angles in predictable patterns. Crystal structure analysis of related pyrimidine complexes demonstrates that the coordination environment around transition metals involves specific geometric arrangements, where the pyrimidine nitrogen atoms participate in coordination bonds while maintaining ring planarity.

Molecular geometry optimization studies suggest that the methoxy group at the 6-position adopts a configuration that minimizes steric hindrance with adjacent substituents while maximizing electronic stabilization. The chloro substituent at the 4-position influences the overall molecular dipole moment and contributes to specific intermolecular interactions in the crystal lattice. The methyl group at the 2-position provides additional steric bulk that affects molecular packing and potentially influences the compound's physical properties, including melting point and solubility characteristics.

The crystal packing of nitropyrimidine derivatives typically involves hydrogen bonding interactions, van der Waals forces, and potential π-π stacking interactions between aromatic rings. The nitro group serves as both hydrogen bond acceptor and contributes to dipole-dipole interactions that stabilize specific crystal forms. Analysis of related structures indicates that weak carbon-hydrogen to chlorine hydrogen bonds frequently occur in chlorinated heterocycles, contributing to the overall crystal stability and influencing the material properties of the solid state.

| Geometric Parameter | Typical Range | Electronic Influence |

|---|---|---|

| Pyrimidine Ring Bond Lengths | 1.32-1.38 Å | Aromatic delocalization |

| Carbon-Chlorine Bond | 1.72-1.76 Å | Electronegativity effects |

| Carbon-Oxygen (Methoxy) | 1.36-1.40 Å | Resonance stabilization |

| Nitro Group Orientation | 0-30° from ring plane | Steric and electronic factors |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecular framework. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals that reflect the unique electronic environment created by the heterocyclic system and its substituents.

The methoxy group protons appear as a distinct singlet in the proton Nuclear Magnetic Resonance spectrum, typically observed in the range of 3.8-4.1 parts per million, reflecting the electron-withdrawing influence of the adjacent pyrimidine ring system. The methyl group at the 2-position generates a characteristic singlet at approximately 2.6-2.8 parts per million, with the exact chemical shift influenced by the electronic effects of the nitro group and ring system. The absence of additional aromatic proton signals confirms the fully substituted nature of the pyrimidine ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for each carbon environment. The pyrimidine ring carbons exhibit chemical shifts characteristic of electron-deficient aromatic systems, with the carbon bearing the nitro group typically appearing significantly downfield due to the strong electron-withdrawing effect. The methoxy carbon appears in the typical range for aromatic methyl ethers, while the methyl carbon at the 2-position shows characteristic aliphatic chemical shifts modified by the electronic influence of the adjacent nitrogen atom.

Infrared spectroscopy provides crucial information about functional group characteristics and molecular vibrations. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, typically observed at approximately 1520-1540 and 1340-1360 wavenumbers respectively. These frequencies reflect the electronic environment of the nitro group within the pyrimidine system and can be influenced by substituent effects and intermolecular interactions. The carbon-hydrogen stretching vibrations of the methyl and methoxy groups appear in the expected regions, while the aromatic carbon-carbon and carbon-nitrogen stretching modes contribute to the fingerprint region of the spectrum.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 203 corresponds to the expected molecular weight, while characteristic fragmentation patterns include loss of the nitro group, methoxy group, and chlorine atom under electron impact conditions. These fragmentation pathways provide additional confirmation of the proposed structure and substituent positions.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methoxy singlet (3.8-4.1 ppm) | Aromatic methyl ether environment |

| ¹H Nuclear Magnetic Resonance | Methyl singlet (2.6-2.8 ppm) | Pyrimidine-adjacent alkyl group |

| ¹³C Nuclear Magnetic Resonance | Ring carbons (120-160 ppm) | Aromatic carbon framework |

| Infrared Spectroscopy | Nitro stretches (1520-1540, 1340-1360 cm⁻¹) | Nitro group confirmation |

| Mass Spectrometry | Molecular ion (m/z 203) | Molecular weight confirmation |

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry investigations of this compound employ Density Functional Theory methods to elucidate electronic structure, molecular properties, and reactivity patterns. These theoretical studies provide insights into molecular behavior that complement experimental observations and guide synthetic strategies. The application of Density Functional Theory calculations reveals the electronic distribution, frontier molecular orbital characteristics, and thermodynamic properties of the compound.

Density Functional Theory optimization of the molecular geometry confirms the planarity of the pyrimidine ring system and provides precise bond lengths and angles that may not be readily accessible through experimental methods. The calculations reveal that the nitro group lies approximately coplanar with the pyrimidine ring, maximizing conjugation and electronic delocalization. The methoxy group adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap with the aromatic system.

Molecular orbital analysis reveals the electronic structure characteristics that influence chemical reactivity and spectroscopic properties. The highest occupied molecular orbital typically exhibits significant density on the pyrimidine ring with contributions from the methoxy substituent, while the lowest unoccupied molecular orbital shows substantial nitro group character. This orbital distribution pattern influences the compound's behavior in nucleophilic and electrophilic reactions and provides insights into potential reaction mechanisms.

The electrostatic potential surface calculations demonstrate the charge distribution throughout the molecule, revealing regions of electron density and electron deficiency that guide intermolecular interactions and reactivity patterns. The nitro group creates a significant electron-withdrawing effect that influences the entire molecular system, while the methoxy group provides electron density that partially compensates for this effect. The chlorine atom contributes to the overall molecular dipole and influences intermolecular interactions in both solution and solid-state environments.

Vibrational frequency calculations using Density Functional Theory methods provide theoretical predictions of infrared and Raman spectra that can be compared with experimental observations. These calculations often employ scaling factors to account for anharmonicity and other effects, resulting in improved agreement with experimental data. The computed frequencies for the nitro group stretching vibrations typically show good agreement with experimental values when appropriate scaling factors are applied.

Thermodynamic property calculations reveal important information about molecular stability, formation energies, and reaction energetics. The computational studies can predict heat capacities, entropies, and other thermodynamic quantities that are useful for understanding the compound's behavior under various conditions. These calculations also provide insights into potential decomposition pathways and thermal stability characteristics.

| Computational Parameter | Typical Values | Chemical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | -2.0 to -3.0 eV | Electron-accepting capacity |

| Dipole Moment | 3.0-5.0 Debye | Polarity and intermolecular interactions |

| Heat of Formation | -50 to -100 kcal/mol | Thermodynamic stability |

| Band Gap | 3.0-4.0 eV | Electronic excitation properties |

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENBELIGWDKZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576246 | |

| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60331-15-9 | |

| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-Chloro-6-methoxy-2-methylpyrimidine | HNO₃, H₂SO₄, temperature < 0°C | This compound |

Detailed Preparation Methods

3.1 Nitration of 4-Chloro-6-methoxy-2-methylpyrimidine

- Starting Material: 4-Chloro-6-methoxy-2-methylpyrimidine

- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

- Conditions: The reaction mixture is maintained at temperatures below 0°C to prevent over-nitration and decomposition. The nitration is performed by slowly adding the pyrimidine derivative to the acid mixture under vigorous stirring.

- Workup: After completion, the mixture is poured onto ice, and the product is isolated by filtration, washed, and purified by recrystallization.

3.2 Industrial Scale Considerations

- Scale-up: The process is adapted for larger-scale synthesis by using industrial-grade reagents and optimized mixing and cooling systems to control exothermicity.

- Yield and Purity: Industrial processes focus on maximizing yield and minimizing by-products through strict control of temperature and reagent ratios.

Data Table: Typical Nitration Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting material | 4-Chloro-6-methoxy-2-methylpyrimidine | Same |

| HNO₃ (equiv.) | 1.1–1.2 | 1.05–1.1 |

| H₂SO₄ (equiv.) | 2.0–2.5 | 2.0–2.2 |

| Temperature | –5°C to 0°C | –10°C to 0°C |

| Reaction time | 1–2 hours | 1–1.5 hours |

| Yield | 75–90% | 80–92% |

| Purification | Recrystallization | Filtration, recrystallization |

Stepwise Synthesis Pathway (Retrosynthetic Analysis)

The synthesis can be broken down into the following key steps, based on general pyrimidine chemistry and corroborated by similar literature:

Introduction of Methoxy and Chloro Groups:

- Sequential or simultaneous substitution at the 6-position (methoxylation) and 4-position (chlorination) using appropriate reagents such as methylating agents (e.g., dimethyl sulfate or methyl iodide) and chlorinating agents (e.g., phosphorus oxychloride).

-

- The final step is selective nitration at the 5-position using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.

Stepwise Synthesis Table

Research Findings and Methodological Notes

- Selectivity: Low temperature is crucial to ensure mononitration and prevent ring degradation or polynitration.

- Yield Optimization: Slow addition of starting material and efficient mixing improve yield and product purity.

- Environmental and Safety Considerations: Industrial processes are designed to minimize hazardous waste and control emissions, addressing ecological and safety concerns.

Summary Table: Preparation Methods at a Glance

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Nitration | One-step from substituted pyrimidine | Simple, scalable | Requires precursor |

| Stepwise Synthesis | Builds pyrimidine, then functionalizes ring | Flexible, high selectivity | Multi-step, longer time |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl₂).

Oxidation: The methoxy group at the 6-position can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups at the 4-position.

Reduction: Formation of 4-chloro-6-methoxy-2-methyl-5-aminopyrimidine.

Oxidation: Formation of 4-chloro-6-hydroxy-2-methyl-5-nitropyrimidine.

Scientific Research Applications

Scientific Research Applications

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine serves as a building block for synthesizing complex heterocyclic compounds. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to its interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit key enzymes or disrupt cellular processes. Studies have explored its potential antimicrobial and anticancer properties, highlighting its versatility as a therapeutic agent. In vitro studies have demonstrated its antimicrobial activity against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis. Research also indicates that it can induce apoptosis in cancer cells by activating caspase pathways, with studies in animal models showing a reduction in tumor size compared to control groups. Furthermore, the compound has been shown to inhibit specific tyrosine kinases involved in cancer progression, suggesting its potential as a candidate for targeted cancer therapies.

Pharmacological Properties

Recent studies have highlighted the pharmacokinetic profiles of this compound, showing moderate bioavailability and clearance rates in vivo. Its interaction with cellular components often leads to dose-dependent effects on signaling pathways related to inflammation and cancer cell proliferation.

Other Pyrimidine derivatives and their applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom at the 4-position is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties . The nitro group at the 5-position also plays a crucial role in its reactivity, as it can be reduced to an amino group, further expanding its synthetic utility .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations:

Piperazinyl Substitution : Replacement of methoxy with a 4-methylpiperazinyl group (as in ) enhances solubility in polar solvents and may improve binding affinity in drug-receptor interactions .

Biological Activity

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₃O₂, with a molecular weight of approximately 189.61 g/mol. The compound features a pyrimidine ring substituted with a chloro group at the 4-position, a methoxy group at the 6-position, a methyl group at the 2-position, and a nitro group at the 5-position. This unique arrangement of functional groups contributes to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial activities. For example, studies have shown that pyrimidine derivatives can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways. The specific mechanisms may involve the inhibition of key enzymes essential for microbial survival or replication.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression. The nitro group in the structure is particularly noteworthy, as it can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins, potentially leading to cytotoxic effects against cancer cells.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing normal substrates from accessing these sites. This inhibition disrupts essential biological pathways critical for microbial and tumor cell survival.

- Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive intermediates that interact with cellular components such as proteins and nucleic acids. This interaction may result in apoptosis or necrosis in cancer cells .

Case Studies and Experimental Data

- Antimicrobial Activity : A study demonstrated that related pyrimidine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens .

- Anticancer Activity : In vitro assays revealed that compounds similar to this compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. IC50 values were reported in the micromolar range (e.g., 5–15 µM), indicating potent activity .

- Mechanistic Studies : Further investigations into the compound's mechanism showed that it could significantly reduce the expression levels of key oncogenes involved in cell cycle regulation and apoptosis pathways .

Summary Table of Biological Activities

Q & A

Q. What experimental design strategies optimize yield in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.